Methane, chlorofluoroiodo-

CAS No.: 1512-28-3

Cat. No.: VC1855503

Molecular Formula: CHClFI

Molecular Weight: 194.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1512-28-3 |

|---|---|

| Molecular Formula | CHClFI |

| Molecular Weight | 194.37 g/mol |

| IUPAC Name | chloro-fluoro-iodomethane |

| Standard InChI | InChI=1S/CHClFI/c2-1(3)4/h1H |

| Standard InChI Key | HLSRAOHMHGINPN-UHFFFAOYSA-N |

| SMILES | C(F)(Cl)I |

| Canonical SMILES | C(F)(Cl)I |

Introduction

Chemical Structure and Composition

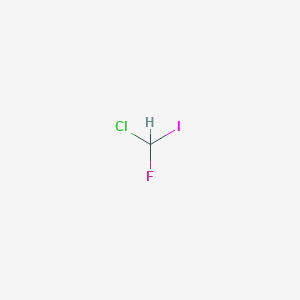

Chlorofluoroiodomethane consists of a central carbon atom bonded to three different halogen atoms (chlorine, fluorine, and iodine) and one hydrogen atom. The molecular structure features a tetrahedral arrangement around the central carbon atom, typical of methane derivatives.

Basic Molecular Information

The comprehensive molecular details of chlorofluoroiodomethane are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | CHClFI |

| Molecular Weight | Approximately 194.37 g/mol |

| Structure Type | Tetrahedral |

| Bond Types | C-H, C-F, C-Cl, C-I (all single bonds) |

| Atom Count | 4 (excluding hydrogen) |

| Electron Configuration | Tetrahedral carbon with sp³ hybridization |

Bond Properties and Molecular Structure

Chlorofluoroiodomethane features four distinct carbon-element bonds with varying bond strengths and polarities. The carbon-fluorine bond is the strongest and most polar, while the carbon-iodine bond is the weakest and most susceptible to cleavage. This differentiation in bond properties contributes to the molecule's reactivity profile and chemical behavior.

Based on similar halomethane compounds, we can infer the relative bond dissociation energies (BDE) for these bonds. For instance, the C-I bond in fluoroiodomethane has a BDE of approximately 233 kJ mol⁻¹, while the C-F bond has a substantially higher BDE of about 460 kJ mol⁻¹ . This significant difference in bond strength enables selective activation of the C-I bond while leaving the C-F bond intact during certain chemical reactions.

Physical Properties

Physical State and Appearance

While specific data on CHClFI is limited in the provided sources, we can reasonably extrapolate from similar compounds. Based on data for fluoroiodomethane (CH₂FI), which exists as a clear liquid at room temperature with a color ranging from colorless to light yellow , chlorofluoroiodomethane likely exists in a similar physical state under standard conditions.

Thermodynamic Properties

The following table presents estimated thermodynamic properties for chlorofluoroiodomethane, derived from analysis of related halomethanes:

Spectroscopic Properties

Chlorofluoroiodomethane would exhibit characteristic spectroscopic features that reflect its unique bond arrangements and electronic structure. The molecule's asymmetrical distribution of electron density and the presence of three different halogens would produce distinctive spectral signatures in NMR, IR, and mass spectroscopy analyses.

Chemical Reactivity and Behavior

General Reactivity Profile

The presence of three different halogens attached to a single carbon atom creates an interesting reactivity profile for chlorofluoroiodomethane. The carbon-iodine bond, being the weakest among the three carbon-halogen bonds, serves as the primary site for chemical reactions.

Selective Bond Activation

Similar to fluoroiodomethane, chlorofluoroiodomethane would likely undergo selective activation of the C-I bond due to its significantly lower bond dissociation energy compared to the C-F and C-Cl bonds. This property makes it potentially useful as a reagent in organic synthesis, especially for selective transformations.

The C-I bond can participate in various reaction pathways, including:

-

Lithium exchange protocols

-

Transition-metal catalyzed reactions

-

Nucleophilic substitutions

Synthesis and Preparation Methods

Halogenation Routes

The synthesis of chlorofluoroiodomethane typically involves sequential halogenation of methane or manipulation of partially halogenated methane derivatives. Several potential synthetic routes include:

-

Sequential halogenation of methane with controlled reaction conditions

-

Halogen exchange reactions of multihalogenated methanes

-

Addition of halogens to unsaturated precursors followed by elimination reactions

Modern Synthetic Approaches

Contemporary approaches to synthesizing precise halomethanes like chlorofluoroiodomethane often employ transition metal catalysts for selective halogenation. These methods allow for greater control over product distribution and stereochemistry.

Applications and Research Significance

Synthetic Utility

Chlorofluoroiodomethane represents a potentially valuable reagent in organic synthesis, particularly for transferring halogenated methyl groups. The differential reactivity of the three carbon-halogen bonds makes it a versatile building block for the construction of more complex molecules.

Role in Polymer Chemistry

Halomethanes containing iodine can participate in iodo-ene polymerization processes, which allow for the generation of high-molecular-weight fluoropolymers. Similar compounds have been used in the preparation of "semifluorinated iodo–ene polymers as a scaffold to overcome fluoropolymer limitations" . Such polymers often exhibit improved processability due to the polarizable iodine atoms, while maintaining many of the desirable properties associated with fluorinated materials.

Comparative Analysis with Related Compounds

Comparison with Other Halomethanes

The following table compares chlorofluoroiodomethane with other related halomethane compounds:

Structural Homologs

The properties of chlorofluoroiodomethane can be better understood by examining its structural homologs, which include both compounds with fewer halogens and those with different combinations of halogens.

Recent Research Developments

Synthetic Methodologies

Recent research in the field of halomethane chemistry has focused on developing more selective and efficient methods for preparing compounds like chlorofluoroiodomethane. These advances include:

-

Catalyst systems for selective halogenation

-

Flow chemistry approaches for improved process control

-

Photochemical methods for halogen incorporation and exchange

Applications in Materials Science

The unique properties of iodinated fluoromethanes have attracted attention in materials science research. Compounds similar to chlorofluoroiodomethane have been explored for their potential in developing "modular and processable fluoropolymers" through iodo-ene polymerization processes . Such polymers combine the desirable properties of fluorinated materials with improved processability and opportunities for functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume